(S)-Terazosin

Pharmacokinetics Stereoselective metabolism Enantiomer disposition

Procure (S)-Terazosin when your research demands the pure S-enantiomer — racemic terazosin cannot substitute. The S-enantiomer shows significantly stronger displacement potency at α1-High adrenoceptor subtypes in rat heart and bovine prostate (p<0.01), and in human prostate tissue exhibits the highest binding affinity (Ki=2.8 nM) among all three forms. With a documented R/S AUC(0−∞) ratio of 1.68 following racemic administration, only the isolated (S)-enantiomer enables pharmacokinetic studies free from confounding R-enantiomer interference. At α2B sites, (S)-Terazosin demonstrates functional antagonism (pEC30=6.93) while (R)-Terazosin binds less potently — making (S)-Terazosin essential for discriminating α2B-mediated effects. Choose (S)-Terazosin for defined stereochemical pharmacology, enantioselective assay development, and α1-subtype profiling where Ki values of 3.91 nM (α1a), 0.79 nM (α1b), and 1.16 nM (α1d) are well-characterized benchmarks.

Molecular Formula C19H25N5O4
Molecular Weight 387.44
CAS No. 109351-33-9; 63590-64-7
Cat. No. B2492851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Terazosin
CAS109351-33-9; 63590-64-7
Molecular FormulaC19H25N5O4
Molecular Weight387.44
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC
InChIInChI=1S/C19H25N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22)/t14-/m0/s1
InChIKeyVCKUSRYTPJJLNI-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring (S)-Terazosin CAS 109351-33-9: Baseline Identity and Stereochemical Distinction


(S)-Terazosin (CAS 109351-33-9) is the S-enantiomer of the quinazoline-derived α1-adrenoceptor antagonist terazosin [1]. While the racemic formulation (CAS 63590-64-7) is clinically approved for benign prostatic hyperplasia and hypertension, the isolated (S)-enantiomer demonstrates distinct pharmacological properties that make it essential for stereoselective research applications [2]. As a pure enantiomer, (S)-Terazosin enables precise investigation of chiral pharmacology without the confounding influence of the R-enantiomer, which exhibits differential receptor binding profiles and pharmacokinetic behavior [3]. The compound is primarily used in academic and industrial research settings studying α1-adrenoceptor subtype pharmacology, stereoselective drug action, and the development of enantiomerically refined therapeutic candidates .

Why Generic Terazosin Cannot Substitute for (S)-Terazosin in Research Applications


Procurement of racemic terazosin or the alternative R-enantiomer cannot substitute for (S)-Terazosin in stereoselective research due to quantifiable differences in receptor subtype affinity, functional potency in target tissues, and in vivo pharmacokinetic behavior [1]. Clinical studies demonstrate that following oral administration, (R)-terazosin achieves significantly higher plasma concentrations than (S)-terazosin, with the R/S AUC(0-∞) ratio reaching 1.68, indicating that enantiomers are not pharmacokinetically interchangeable [2]. Furthermore, (S)-Terazosin exhibits stronger displacemental potency than (R)-Terazosin at α1-High adrenoceptor subtypes in therapeutically relevant tissues including rat heart and bovine prostate (p < 0.01), while the enantiomers show differential binding characteristics at α2B adrenoceptor sites [3][4]. These stereospecific variations preclude simple substitution and necessitate procurement of the pure (S)-enantiomer for experiments requiring defined pharmacological parameters.

Quantitative Differentiation Evidence for (S)-Terazosin CAS 109351-33-9 Versus Comparators


Stereoselective Pharmacokinetics: (S)-Terazosin Exhibits Significantly Lower Systemic Exposure Than (R)-Enantiomer

In a clinical pharmacokinetic study of 12 healthy male subjects receiving a single 2-mg oral dose of racemic terazosin, (S)-Terazosin demonstrated significantly lower plasma exposure compared to (R)-Terazosin at all measured time points. This stereoselective pharmacokinetic profile establishes that (S)-Terazosin cannot be treated as pharmacokinetically equivalent to either the racemate or the R-enantiomer [1].

Pharmacokinetics Stereoselective metabolism Enantiomer disposition

Tissue-Specific α1-Adrenoceptor Subtype Affinity: (S)-Terazosin Shows Stronger Displacemental Potency Than (R)-Enantiomer in Prostate and Cardiac Tissues

In radioligand binding assays comparing terazosin enantiomers across multiple tissue sources, (S)-Terazosin exhibited significantly stronger displacemental potency than (R)-Terazosin at α1-High adrenoceptor subtypes in both rat heart and bovine prostate. This tissue-specific differentiation indicates that (S)-Terazosin possesses quantifiably distinct pharmacological activity in therapeutically relevant target organs [1].

α1-Adrenoceptor Radioligand binding Tissue selectivity

Differential α2B-Adrenoceptor Affinity: (S)-Terazosin Binds More Potently Than (R)-Enantiomer

At α2B adrenoceptor sites, (R)-Terazosin binds with significantly lower potency than either (S)-Terazosin or the racemic compound. This stereospecific difference in α2B affinity translates to functional differentiation, with (S)-Terazosin demonstrating greater antagonism at rat atrial α2B receptors [1][2].

α2B-Adrenoceptor Receptor selectivity Radioligand binding

Cloned α1-Adrenoceptor Subtype Binding Profile: (S)-Terazosin Shows Higher Affinity for α1b Over α1a and α1d Subtypes

(S)-Terazosin demonstrates a distinct rank order of affinity across the three cloned α1-adrenoceptor subtypes, with highest affinity for α1b (Ki = 0.79 nM), followed by α1d (Ki = 1.16 nM) and α1a (Ki = 3.91 nM). This profile differs from the racemic compound and R-enantiomer in specific applications [1][2].

α1-Adrenoceptor subtypes Cloned receptors Ki determination

Human Prostate Binding Affinity: (S)-Terazosin Shows Numerical Advantage Over (R)-Enantiomer and Racemate

In competitive displacement experiments using human prostate adenoma tissue obtained from BPH patients, (S)-Terazosin demonstrated the numerically lowest mean Ki value among the three forms tested, indicating the highest binding affinity in therapeutically relevant human tissue. Although the differences did not reach statistical significance, the directional trend favors (S)-Terazosin [1].

Human prostate BPH Tissue binding

Uroselectivity Profile: Terazosin (Racemic) Lacks Functional Uroselectivity Versus Alfuzosin and Doxazosin

In preclinical in vivo studies comparing α1-adrenoceptor antagonists, terazosin (racemic) did not demonstrate functional uroselectivity, contrasting with alfuzosin and doxazosin which showed measurable uroselective profiles. This class-level distinction is relevant when considering the parent compound's pharmacological positioning [1]. In conscious dog models, terazosin produced IC50 values of 48.6 ng/mL for intraurethral pressure (IUP) blockade versus 12.2 ng/mL for mean arterial pressure (MAP) blockade, indicating greater potency on vascular than urethral parameters [2].

Functional uroselectivity BPH In vivo pharmacology

Optimal Research and Industrial Applications for (S)-Terazosin CAS 109351-33-9


Stereoselective Pharmacokinetic and Metabolism Studies

(S)-Terazosin is optimally deployed in pharmacokinetic studies requiring controlled exposure to a single enantiomer. With documented R/S AUC(0-∞) ratio of 1.68 following racemic administration, pure (S)-Terazosin enables precise investigation of enantiomer-specific absorption, distribution, metabolism, and excretion without interference from the more highly systemically exposed R-enantiomer [1]. This application is particularly relevant for studies examining stereoselective drug metabolism, chiral inversion, or enantiomer-specific drug-drug interactions. Analytical method development for enantioselective quantification also relies on pure (S)-Terazosin as a reference standard [2].

α2B-Adrenoceptor Pharmacological Differentiation

Given the significant difference in α2B binding potency between enantiomers, (S)-Terazosin (with higher α2B affinity) serves as a key tool for discriminating α2B-mediated effects from α1-mediated responses. At α2B sites, (R)-Terazosin binds less potently than either (S)-Terazosin or the racemate, while (S)-Terazosin demonstrates functional antagonism at rat atrial α2B receptors with a pEC30 of 6.93 [3][4]. Researchers investigating α2B adrenoceptor pharmacology should procure (S)-Terazosin to ensure robust α2B engagement, or alternatively select (R)-Terazosin when minimizing α2B activity is required to isolate α1-mediated effects.

Tissue-Specific α1-Adrenoceptor Binding Studies in Prostate and Cardiac Models

(S)-Terazosin demonstrates significantly stronger displacemental potency than (R)-Terazosin at α1-High adrenoceptor subtypes in rat heart and bovine prostate (p < 0.01) [5]. In human prostate tissue, (S)-Terazosin shows the numerically highest binding affinity (Ki = 2.8 nM) among the three forms [6]. For researchers studying α1-adrenoceptor pharmacology in urological or cardiovascular tissue models, (S)-Terazosin provides superior potency in these therapeutically relevant organs. This makes it the preferred enantiomer for prostate tissue binding experiments, cardiac α1-adrenoceptor studies, and research requiring maximal α1-High subtype engagement.

Cloned Receptor Subtype Profiling and Radioligand Development

With well-characterized Ki values of 3.91 nM (α1a), 0.79 nM (α1b), and 1.16 nM (α1d), (S)-Terazosin provides a reliable reference compound for α1-adrenoceptor subtype profiling studies using cloned receptors . Unlike (R)-Terazosin, which shows significantly reduced potency at α1a- and α1d-subtypes in radioligand binding assays, (S)-Terazosin maintains robust affinity across all subtypes, making it suitable as a non-selective α1 antagonist control in subtype selectivity experiments [7]. This application extends to radioligand development, where (S)-Terazosin's binding profile serves as a benchmark for evaluating novel α1-adrenoceptor ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Terazosin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.